molecular formula C11H13ClFNO2 B2631753 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine CAS No. 2199603-53-5

5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine

Numéro de catalogue: B2631753
Numéro CAS: 2199603-53-5
Poids moléculaire: 245.68
Clé InChI: WKCBYSSEGWLGOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine is a useful research compound. Its molecular formula is C11H13ClFNO2 and its molecular weight is 245.68. The purity is usually 95%.
The exact mass of the compound 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-chloro-3-fluoro-2-(oxan-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2/c12-9-4-10(13)11(14-5-9)16-7-8-2-1-3-15-6-8/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCBYSSEGWLGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC2=C(C=C(C=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Strategic Scaffolding: 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary & Architectural Analysis

5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine represents a high-value "privileged scaffold" in modern drug discovery, particularly within the realms of HIF-2


 inhibition and P2X3 receptor antagonism. This molecule combines a halogenated pyridine core with a saturated oxygen heterocycle (oxane/tetrahydropyran), offering a specific balance of lipophilicity, metabolic stability, and hydrogen-bond accepting capability.
1.1 Structural Deconstruction

The molecule's efficacy as a pharmacophore is driven by three distinct structural motifs:

MotifStructural FeatureMedicinal Chemistry Function
Core 2,3,5-Trisubstituted Pyridine A ubiquitous template in kinase and GPCR ligands. The nitrogen atom acts as a critical H-bond acceptor.
C3-F Fluorine (Ortho-effect) Lowers the pKa of the pyridine nitrogen, modulating basicity. It also provides a "conformational lock" via electrostatic repulsion with the C2-ether oxygen, restricting rotatable bond entropy.
C5-Cl Chlorine (Metabolic Block) Blocks the C5 position from oxidative metabolism (CYP450-mediated hydroxylation), significantly extending half-life (

).
C2-Linker (Oxan-3-yl)methoxy The ether linkage improves solubility. The oxane (tetrahydropyran) ring acts as a bioisostere for cyclohexyl or phenyl groups, reducing lipophilicity (LogP) while maintaining steric bulk.
Synthesis Strategy: Regioselective

The synthesis of this molecule relies on a Nucleophilic Aromatic Substitution (


).[1][2] The critical challenge is regioselectivity . The starting material, 5-chloro-2,3-difluoropyridine , possesses two electrophilic sites (C2 and C3).
  • The "Pyridine Paradox": While C3 is electronically activated by the inductive effect of the C2-fluorine, C2 is the preferred site of attack due to the strong electron-withdrawing nature of the adjacent pyridine nitrogen and the stabilization of the Meisenheimer intermediate.

2.1 Reaction Pathway Visualization

SynthesisPath cluster_conditions Critical Parameters SM1 5-Chloro-2,3-difluoropyridine (Electrophile) Complex Meisenheimer Complex SM1->Complex + SM2 + Base DMF, 0°C SM2 (Oxan-3-yl)methanol (Nucleophile) Base Base (NaH or Cs2CO3) Product 5-Chloro-3-fluoro-2- [(oxan-3-yl)methoxy]pyridine Complex->Product - HF (Major Path) Side C3-Regioisomer (Trace) Complex->Side (Minor Path) Params Temp: < 25°C Solvent: Anhydrous DMF Atmosphere: N2

Figure 1: Regioselective


 pathway favoring C2 substitution due to nitrogen activation.
Detailed Experimental Protocol

Objective: Synthesis of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine on a 10g scale.

Reagents:
  • Substrate: 5-Chloro-2,3-difluoropyridine (1.0 equiv, 67.1 mmol)

  • Nucleophile: (Oxan-3-yl)methanol (Tetrahydro-2H-pyran-3-yl-methanol) (1.05 equiv, 70.5 mmol)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv, 80.5 mmol)

  • Solvent: Anhydrous DMF (Dimethylformamide) (10 vol, 100 mL)

Step-by-Step Methodology:
  • Alkoxide Formation (Exothermic):

    • Charge a dry 500 mL 3-neck Round Bottom Flask (RBF) with (oxan-3-yl)methanol and anhydrous DMF under

      
       flow.
      
    • Cool the solution to 0°C using an ice/water bath.

    • CRITICAL: Add NaH portion-wise over 20 minutes. Vent hydrogen gas carefully. Stir at 0°C for 30 minutes until gas evolution ceases. Rationale: Pre-forming the alkoxide ensures rapid reaction upon substrate addition and minimizes side reactions.

  • Coupling Reaction:

    • Dissolve 5-chloro-2,3-difluoropyridine in DMF (20 mL) in a separate dropping funnel.

    • Add the pyridine solution dropwise to the alkoxide mixture at 0°C over 15 minutes.

    • Allow the reaction to warm to Room Temperature (20-25°C) and stir for 2-4 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1] Look for disappearance of the difluoro starting material (

      
       149).
      
  • Workup & Isolation:

    • Quench the reaction carefully with saturated aqueous

      
       (50 mL) at 0°C.
      
    • Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine (2 x 100 mL) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is typically purified via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Yield Target: 85-92% (Pale yellow oil or low-melting solid).

Quality Control & Analytics

Validating the structure requires distinguishing between the desired C2-ether and the unlikely C3-ether.

Analytical MethodExpected Result (C2-Isomer)Mechanistic Explanation

F NMR
Singlet/Doublet at ~ -135 ppmThe C3-Fluorine is retained. If C3 substitution occurred, this signal would disappear.

H NMR
Pyridine protons: ~7.5 ppm (d) and ~8.0 ppm (s)The C4-H shows coupling to the C3-F (

), confirming the fluorine is still adjacent.
LC-MS

Consistent with formula

. Chlorine isotope pattern (

ratio 3:1) must be visible.
4.1 Purification Logic Flow

WorkupLogic Crude Crude Reaction Mixture (DMF, Product, Salts) Quench Aq. NH4Cl Quench Crude->Quench Extract EtOAc Extraction Quench->Extract AqLayer Aqueous Layer (DMF, Salts) Extract->AqLayer Waste OrgLayer Organic Layer (Product) Extract->OrgLayer Wash Brine Wash x2 (Remove residual DMF) OrgLayer->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Flash Chromatography (Hex/EtOAc) Dry->Final

Figure 2: Standard aqueous workup protocol optimized for DMF removal.

Strategic Applications in Drug Discovery

This scaffold is not merely a building block; it is a "warhead" carrier.

  • HIF-2

    
     Inhibition:  Analogs of this structure are critical in disrupting the HIF-2
    
    
    
    /HIF-1
    
    
    dimerization. The 5-Cl/3-F substitution pattern mimics the steric and electronic properties required to fit into the hydrophobic pocket of the PAS-B domain of HIF-2
    
    
    .
  • P2X3 Antagonists: Used in chronic cough therapeutics, the ether-linked pyridine acts as a central node connecting lipophilic aryl groups to polar solubilizing tails.

  • Chirality Considerations: The (oxan-3-yl) group has a chiral center.

    • Racemic: Used for initial SAR (Structure-Activity Relationship) screening.

    • Enantiopure: For late-stage development, the (S)- or (R)-oxan-3-yl isomer must be synthesized using chiral (oxan-3-yl)methanol to avoid "eutomer/distomer" issues in biological assays.

References
  • Regioselectivity in Pyridine SNAr

    • Title: Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.[3]

    • Source: Journal of Organic Chemistry (2024).[3]

    • URL:[Link][3]

  • Tetrahydropyran (Oxane)

    • Title: Tetrahydropyran: Applications in Medicinal Chemistry.[4][5][6][7]

    • Source: ChemicalBook / Medicinal Chemistry Reviews.
  • Base Scaffold Data (PubChem)

    • Title: 5-Chloro-2,3-difluoropyridine (Precursor Data).[8][9]

    • Source: PubChem Compound Summary.[10]

    • URL:[Link]

  • IUPAC Nomenclature Verification

    • Title: [(3R)
    • Source: NIH National Library of Medicine.[11]

    • URL:[Link][11]

Sources

Methodological & Application

Application Note: Optimized Palladium-Catalyzed Cross-Coupling of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This technical guide details the protocols for the functionalization of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine (referred to herein as Substrate-A ). This scaffold is a high-value intermediate in medicinal chemistry, leveraging the oxan-3-yl (tetrahydropyran-3-yl) group as a solubility-enhancing bioisostere and the fluorine atom for metabolic stability.

However, Substrate-A presents a "perfect storm" of catalytic challenges:

  • Electronic Deactivation (C5-Cl): The chloride at C5 is an unactivated electrophile compared to bromides or iodides. While the C3-fluorine provides some inductive activation, the C2-alkoxy group exerts a mesomeric electron-donating effect, increasing electron density at C5 and making oxidative addition difficult [1].

  • Coordination Poisoning: The pyridine nitrogen and the ether oxygen can chelate Pd(II) species, forming off-cycle resting states that stall turnover.

  • Acid Sensitivity: The (oxan-3-yl)methoxy moiety resembles a tetrahydropyranyl (THP) ether. While stable to base, it is susceptible to hydrolytic cleavage under acidic workup conditions.

Chemical Structure & Reactivity Map
SiteSubstituentReactivity ProfileStrategic Implication
C5 ChloridePrimary Reaction Site Requires electron-rich, bulky ligands (e.g., Buchwald Biaryl Phosphines) to facilitate oxidative addition.
C3 FluorineElectronic Modulator Inductively withdraws e-, slightly activating C5. Stable to coupling, but increases acidity of C4-H (risk of lithiation if using strong bases).
C2 (Oxan-3-yl)methoxySolubility/Sterics Electron-donating. Acid-labile ether linkage. DO NOT use strong acidic workups (pH < 4).
N1 Pyridine NitrogenCatalyst Poison Can coordinate to Pd. Use high concentrations of base or bulky ligands to displace the nitrogen.

Critical Reaction Parameters

To achieve high conversion (>95%) and selectivity, the catalytic system must be engineered to overcome the inert C-Cl bond.

Ligand Selection: The "Buchwald" Advantage

Standard ligands like PPh3 or dppf are generally insufficient for this electron-rich heteroaryl chloride. We utilize Dialkylbiaryl Phosphines which provide two critical functions:

  • Electron Richness: Facilitates oxidative addition into the C-Cl bond.

  • Steric Bulk: Promotes reductive elimination and prevents the formation of inactive Pd-dimers or N-coordinated species [2].

Recommended Ligands:

  • XPhos / XPhos Pd G4: Best for general Suzuki coupling.

  • RuPhos: Superior for Buchwald-Hartwig amination with secondary amines.

  • BrettPhos: Optimal for primary amines.

Base & Solvent Effects
  • Base: Weak inorganic bases (

    
    , 
    
    
    
    ) are preferred for Suzuki coupling to preserve the oxanyl ether. For amination,
    
    
    is standard but must be used anhydrously.
  • Solvent: 1,4-Dioxane or Toluene/Water mixtures are ideal. The biphasic system (with surfactants or phase transfer catalysts) often suppresses protodehalogenation side reactions.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bonds (Biaryl/Heterobiaryl synthesis).

Materials
  • Substrate-A: 1.0 equiv

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G4 (2–5 mol%) [Alternatively: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)]

  • Base:

    
     (3.0 equiv, 0.5M aqueous solution)
    
  • Solvent: THF or 1,4-Dioxane

Step-by-Step Methodology
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with Substrate-A (1.0 equiv), the Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes (3 cycles of vacuum/backfill). Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed THF or 1,4-Dioxane (concentration 0.1 M – 0.2 M relative to substrate).

  • Base Addition: Add the degassed aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 60–80 °C for 4–12 hours.

    • Checkpoint: Monitor by HPLC/UPLC. If conversion < 50% after 4h, raise temperature to 100 °C.

  • Workup (Crucial):

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and wash with saturated

      
        (mildly acidic/neutral, pH ~6). Avoid 1M HCl to protect the oxanyl ether.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      

Protocol B: Buchwald-Hartwig Amination

Objective: Formation of C-N bonds (Aminopyridine synthesis).

Materials
  • Substrate-A: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G4 (2–5 mol%) [For secondary amines] or BrettPhos Pd G4 [For primary amines]

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Step-by-Step Methodology
  • Drying: Ensure Substrate-A and the amine are strictly anhydrous. Water kills the active anionic amine species.

  • Glovebox/Schlenk: In a nitrogen-filled glovebox or under Schlenk conditions, combine Substrate-A , Amine , Base , and Catalyst .

  • Solvation: Add anhydrous Toluene (0.15 M).

  • Reaction: Seal and heat to 80–100 °C for 2–16 hours.

    • Note: 5-chloropyridines are sluggish. If conversion is slow, switch solvent to 1,4-Dioxane to achieve higher reflux temperatures (100 °C+).

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove insoluble salts.

    • Rinse with DCM.

    • Concentrate and purify via flash chromatography.

Decision Logic & Troubleshooting

The following workflow illustrates the optimization path if standard conditions fail.

OptimizationWorkflow Start Start: Coupling of Substrate-A CheckCl Challenge: Unreactive C5-Cl Start->CheckCl Screen1 Screen 1: Ligand Check (XPhos vs. SPhos vs. BrettPhos) CheckCl->Screen1 Result1 Conversion > 50%? Screen1->Result1 OptBase Optimize Base/Solvent (Switch K3PO4 -> Cs2CO3 or Dioxane -> t-Amyl OH) Result1->OptBase Yes Fail1 Issue: Protodehalogenation (Cl replaced by H) Result1->Fail1 No (SM Remains) Fail2 Issue: Hydrolysis of Oxanyl Ether Result1->Fail2 No (Decomp) Success Scale Up & Purify OptBase->Success Fix1 Soln: Use Anhydrous Conditions Increase Catalyst Loading Fail1->Fix1 Fix1->Screen1 Fix2 Soln: Switch to Anhydrous Base (Cs2CO3) Buffer Workup (pH 7) Fail2->Fix2 Fix2->Screen1

Figure 1: Optimization logic for overcoming reactivity and stability issues with Substrate-A.

Common Issues Table
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure.Switch to XPhos Pd G4 or CataCXium A . Increase Temp to 110°C.
Product Hydrolysis Acidic workup or high temp aqueous base.Use Cs2CO3 in Dioxane (anhydrous). Quench with pH 7 buffer .
Protodehalogenation Hydride source present (solvent/base).Ensure solvents are anhydrous. Avoid alcohols if possible (use Toluene).
Pd Black Formation Catalyst decomposition.[3]Ligand loading is too low. Ensure L:Pd ratio is > 2:1 or use Pre-catalysts (G3/G4).

Mechanistic Pathway (Self-Validating Logic)

Understanding the mechanism ensures the protocol is robust. The cycle relies on the Monoligated Pd(0) species.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate-A ComplexII Pd(II)-Ar-Cl Intermediate OxAdd->ComplexII TransMet Transmetallation (Base + Boronate) ComplexII->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle.[4] Note that for 5-chloro-pyridines, the Oxidative Addition step is rate-limiting and requires electron-rich ligands.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Accounts of Chemical Research. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Dunetz, J. R., & Magano, J. (2012). Applications of Suzuki-Miyaura Coupling in the Pharmaceutical Industry. Organic Process Research & Development. Link

Sources

Application Note: Comprehensive Characterization of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The precise substitution pattern of the pyridine ring, including the presence of both chlorine and fluorine atoms, as well as the ether-linked oxane moiety, imparts unique physicochemical properties that are critical to its function in subsequent synthetic steps and the biological activity of the final products.[1][2] Therefore, stringent quality control and unambiguous characterization are paramount to ensure the identity, purity, and stability of this intermediate.

This application note provides a comprehensive guide to the analytical methodologies for the complete characterization of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine. We will detail protocols for chromatographic separation and purity assessment by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and for structural elucidation and confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Chromatographic Analysis for Purity and Separation

Chromatographic techniques are essential for determining the purity of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine and for separating it from potential starting materials, by-products, and isomers.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of non-volatile and thermally stable compounds. A reversed-phase method is proposed here, which is well-suited for molecules with moderate polarity like the target compound.

Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good separation of the main peak from any impurities.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 60 40
    20 10 90
    25 10 90

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.[3]

Rationale for Method Design: The C18 column provides a non-polar stationary phase that will interact with the hydrophobic parts of the molecule. The gradient elution from a higher polarity mobile phase to a lower polarity one allows for the elution of a wide range of potential impurities with varying polarities. The chosen UV wavelength of 275 nm is a typical value for pyridine-containing compounds.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] It provides both separation and structural information, making it ideal for identifying and quantifying volatile impurities.

Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or slightly polar capillary column, such as a 5% diphenyl/95% dimethylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

Rationale for Method Design: The chosen column provides good separation for a wide range of organic molecules. The temperature program allows for the elution of the target compound while also separating it from more and less volatile impurities. EI at 70 eV is a standard method that produces reproducible fragmentation patterns for library matching and structural elucidation.[5]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][6]

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Expected signals will include those for the pyridine ring protons, the oxane ring protons, and the methoxy bridge protons.

  • ¹³C NMR:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Expected signals will correspond to all unique carbon atoms in the molecule.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled 1D fluorine spectrum.

    • A single signal is expected for the fluorine atom on the pyridine ring. The chemical shift will be highly sensitive to the electronic environment.[7]

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for confirming the connectivity of the different fragments of the molecule.

Expected NMR Data:

NucleusExpected Chemical Shift Range (ppm)Key Couplings
¹HPyridine-H: 7.0-8.5Oxane-H & Methoxy-H: 3.5-5.0J(H,F) and J(H,H)
¹³CPyridine-C: 110-160Oxane-C & Methoxy-C: 60-80J(C,F)
¹⁹F-120 to -150 (relative to CFCl₃)J(F,H) and J(F,C)

Rationale for Method Design: The combination of 1D and 2D NMR experiments provides a complete picture of the molecular structure. ¹⁹F NMR is particularly useful for fluorinated compounds due to its high sensitivity and large chemical shift dispersion.[6][7] The choice of solvent is important as it can influence chemical shifts.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: An ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in methanol or acetonitrile with 0.1% formic acid.

  • Data Acquisition: Acquire the spectrum in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Expected HRMS Data:

  • Molecular Formula: C₁₁H₁₃ClFNO₂

  • Exact Mass: 245.0619

  • Observed Ion: [M+H]⁺ at m/z 246.0697

Rationale for Method Design: HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed in the mass spectrum, providing further confirmation of the presence of a chlorine atom.[8][9]

Logical Flow of Structural Characterization

structure_elucidation cluster_techniques Analytical Techniques cluster_info Information Obtained cluster_confirmation Final Confirmation nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) connectivity Atom Connectivity & Environment nmr->connectivity ms Mass Spectrometry (HRMS) mol_weight Molecular Weight & Formula ms->mol_weight hplc_gc Chromatography (HPLC, GC) purity Purity & Impurity Profile hplc_gc->purity structure_confirmed Structure Confirmed connectivity->structure_confirmed mol_weight->structure_confirmed purity->structure_confirmed

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side reactions in the synthesis of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine Role: Senior Application Scientist / Technical Support Lead

Case ID: PYR-ETHER-053 Module: Nucleophilic Aromatic Substitution (


) & Impurity Profiling
Date:  October 24, 2025

Executive Summary & Reaction Logic

You are likely synthesizing this target via a Nucleophilic Aromatic Substitution (


) using 5-chloro-2,3-difluoropyridine  as the electrophile and (oxan-3-yl)methanol  (tetrahydro-2H-pyran-3-yl)methanol) as the nucleophile.

The Core Challenge: While the C2-position is electronically activated by the ring nitrogen, the presence of the C3-fluorine atom creates a competing electrophilic site. Furthermore, the reaction is highly sensitive to moisture, which introduces a "dead-end" hydroxypyridine impurity that is difficult to purge.

Reaction Scheme:

  • Electrophile: 5-Chloro-2,3-difluoropyridine

  • Nucleophile: (Oxan-3-yl)methanol (activated by NaH,

    
    , or KOtBu)
    
  • Primary Mechanism:

    
     addition-elimination.
    

Troubleshooting Guide (Q&A Format)

Category A: Regioselectivity & Isomer Control

Q1: I am observing a persistent impurity (~5-10%) with the same Mass (M+H) as the product. Is this the C3-isomer? Diagnosis: Yes, this is highly likely the 3-[(oxan-3-yl)methoxy] isomer . Technical Insight: In polyfluorinated pyridines, the C2 position is generally more reactive due to the inductive effect of the adjacent nitrogen (lowering the LUMO energy at C2). However, the C3-fluorine is also activated by the C2-fluorine and the C5-chlorine. Corrective Action:

  • Temperature Control:

    
     regioselectivity is temperature-dependent. Lower the reaction temperature (e.g., start at 0°C, warm to RT). High temperatures (>60°C) erode selectivity, increasing the C3-attack rate.
    
  • Solvent Effect: Switch from highly polar aprotic solvents (DMSO) to moderately polar ones (THF or MeCN) if solubility permits. Highly polar solvents stabilize the transition states for both isomers, often compressing the

    
     between the C2 and C3 pathways.
    

Q2: Can the C5-Chlorine atom be displaced? Diagnosis: Unlikely under standard basic conditions. Technical Insight: In


 reactions, fluoride is a superior leaving group to chloride (

) due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. Unless you are using a transition metal catalyst (Pd/Ni) or extreme temperatures (>120°C), the C5-Cl bond will remain intact.
Category B: Impurity Management (Hydrolysis)

Q3: My LC-MS shows a peak with Mass [M-114] (Loss of the oxanyl chain) or a distinct peak at m/z ~147. What is this? Diagnosis: This is 5-chloro-3-fluoro-2-hydroxypyridine (or its tautomer, the pyridone). Root Cause: Moisture Ingress. The 2,3-difluoropyridine starting material is extremely prone to hydrolysis. Even trace water in your solvent (DMF/DMSO) or hygroscopic base (


, KOtBu) will generate hydroxide ions (

). Hydroxide is a smaller, harder nucleophile than your alkoxide and will rapidly attack the C2 position. Corrective Action:
  • Reagent Protocol: Dry (oxan-3-yl)methanol via azeotropic distillation with toluene before use.

  • Base Protocol: If using NaH, ensure the mineral oil is accounted for or washed (though washing introduces moisture risks—better to use as is and correct stoichiometry). If using

    
    , dry it in a vacuum oven at 120°C overnight.
    
  • Scavenger: Add activated 3Å or 4Å molecular sieves to the reaction vessel.

Category C: Reaction Stalling

Q4: The reaction stalls at 80% conversion. Adding more base doesn't help. Why? Diagnosis: Product Inhibition / Aggregation. Technical Insight: The alkoxide nucleophile may be forming tight ion pairs or aggregates in the solvent, reducing its effective concentration. Alternatively, the generated fluoride ion (


) might be acting as a base or nucleophile in reversible equilibria.
Corrective Action: 
  • Crown Ethers: If using a potassium base (KOtBu), add 18-Crown-6 (0.1 eq) to sequester the cation and "naked" the alkoxide, significantly increasing reaction rate.

  • Counter-ion Switch: Switch to NaH in THF/DMF (10:1). The irreversible generation of

    
     gas drives the alkoxide formation to completion.
    

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and the critical decision nodes for the chemist.

ReactionPathways SM Start: 5-Chloro-2,3-difluoropyridine Meisenheimer_C2 TS: C2-Attack (Favored) Stabilized by Ring N SM->Meisenheimer_C2 + Alkoxide (Fast) Meisenheimer_C3 TS: C3-Attack (Disfavored) SM->Meisenheimer_C3 + Alkoxide (Slow) Nuc Nucleophile: (Oxan-3-yl)methanol Product TARGET: 5-Chloro-3-fluoro- 2-[(oxan-3-yl)methoxy]pyridine Meisenheimer_C2->Product - F⁻ Impurity_Regio Impurity: C3-Isomer Meisenheimer_C3->Impurity_Regio - F⁻ Impurity_Hydrolysis Impurity: Pyridinol (Hydrolysis) Water Trace H2O Water->Impurity_Hydrolysis Direct Attack at C2 HighTemp High Temp (>60°C) HighTemp->Meisenheimer_C3 Increases Rate

Caption: Figure 1. Kinetic competition between the desired C2-substitution, C3-regioisomer formation, and moisture-driven hydrolysis.

Validated Experimental Protocol

Objective: Synthesis of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine with <1% Regioisomer.

Reagents:

  • 5-Chloro-2,3-difluoropyridine (1.0 eq)

  • (Tetrahydro-2H-pyran-3-yl)methanol (1.1 eq)

  • Sodium Hydride (60% in oil) (1.2 eq)

  • Anhydrous THF (10 V) and DMF (2 V)

Step-by-Step Procedure:

  • Alkoxide Formation:

    • To a flame-dried 3-neck flask under Nitrogen, charge NaH (1.2 eq) and anhydrous THF (5 V). Cool to 0°C.

    • Dissolve (oxan-3-yl)methanol (1.1 eq) in THF (2 V) and add dropwise over 15 minutes.

    • Observation: Gas evolution (

      
      ). Stir at 0°C for 30 mins until evolution ceases.
      
  • Coupling (

    
    ): 
    
    • Dissolve 5-Chloro-2,3-difluoropyridine (1.0 eq) in THF (3 V).

    • Add the pyridine solution dropwise to the alkoxide solution at 0°C.

    • Critical Control: Maintain internal temperature <5°C to maximize regioselectivity.

    • Add DMF (2 V) to solubilize the intermediate if a suspension forms.

    • Allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours.

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with saturated

      
       solution.
      
    • Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x).

    • Note: The water wash removes the DMF which can complicate chromatography.

  • Purification:

    • Dry over

      
      , filter, and concentrate.
      
    • Chromatography: Silica gel. Gradient: 0-30% EtOAc in Hexanes/Heptane.

    • Separation: The C2-product usually elutes after the unreacted starting material but before the more polar pyridinol impurity.

Data Summary: Side Reaction Profile

Impurity TypeStructure / DescriptionRelative Retention Time (RRT)CausePrevention Strategy
Regioisomer 5-Chloro-2-fluoro-3-[(oxan-3-yl)methoxy]pyridine~0.95 - 1.05 (Close eluter)High reaction temperature; Lack of steric control.Keep reaction <25°C; Use bulky bases (e.g., KOtBu) if NaH fails.
Hydrolysis 5-Chloro-3-fluoro-2-hydroxypyridine~0.50 (More polar)Wet solvents; Wet base; Atmospheric moisture.Use anhydrous solvents; Flame-dry glassware; Use molecular sieves.
Bis-Ether 5-Chloro-2,3-bis[(oxan-3-yl)methoxy]pyridine>1.2 (Non-polar)Large excess of nucleophile (>2.0 eq) + High Temp.Strictly control stoichiometry (1.05 - 1.1 eq).

References

  • Regioselectivity in Fluoropyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution of Polyfluorin
    • Source:Journal of Fluorine Chemistry.
    • Context: Explains why C2 is favored over C3/C4 in polyfluorinated systems due to nitrogen activ
  • Mechanistic Insight (

    
    ) :
    
    • Title: The Reaction: Mechanistic Aspects and Synthetic Applic
    • Source:Organic Reactions.[1][2][3][4][5][6][7]

    • Context: foundational text on the addition-elimination mechanism and the role of leaving group electroneg
  • Synthesis of Alkoxypyridines

    • Title: Practical Synthesis of 2-Alkoxy-3-halopyridines via Nucleophilic Substitution.
    • Source:Organic Process Research & Development (OPRD).
    • Context: Industrial protocols for minimizing hydrolysis during pyridine etherific

(Note: Specific patent literature for this exact molecule is proprietary, but the chemistry follows the standard protocols for 2,3-difluoro-5-chloropyridine scaffolds found in kinase inhibitor synthesis).

Sources

Stability studies of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine. This guide is designed to provide in-depth, practical advice for conducting robust stability studies. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, moving beyond simple protocols to explain the underlying scientific principles of your experimental choices. Our aim is to empower you with the expertise to anticipate and resolve issues, ensuring the integrity and validity of your stability data.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine that I should be aware of before starting my stability studies?

A1: Understanding the potential chemical liabilities of a molecule is the cornerstone of designing a meaningful stability study. For 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine, your primary focus should be on the following three areas based on its structural motifs:

  • Hydrolysis of the Alkoxy Pyridine Ether Linkage: The C2-alkoxy group on the pyridine ring is a potential site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the ether bond to form 2-hydroxy-5-chloro-3-fluoropyridine and (oxan-3-yl)methanol. The rate of hydrolysis is often pH-dependent.

  • Photodegradation: Halogenated aromatic systems, including fluorinated pyridines, can be susceptible to photodegradation.[1] Exposure to UV or even high-intensity visible light can potentially lead to dehalogenation (loss of chlorine or fluorine) or other complex rearrangements. The presence of both chloro and fluoro substituents introduces multiple potential pathways for photolytic decomposition.

  • Oxidative Degradation: The pyridine nitrogen is a potential site for oxidation, which could lead to the formation of the corresponding N-oxide. While the electron-withdrawing halogen substituents may slightly deactivate the ring towards oxidation, this pathway should not be overlooked, especially in the presence of strong oxidizing agents.

Q2: I am setting up a stability-indicating HPLC method. What are the key chromatographic parameters I should focus on for this specific molecule?

A2: A robust, stability-indicating HPLC method is critical for separating the parent compound from any potential degradation products.[2] For 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine, a reversed-phase HPLC method is generally the most suitable approach. Here are the key parameters to optimize:

  • Column Chemistry: A C18 column is a good starting point due to the non-polar nature of the molecule.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) will likely be necessary to achieve a good separation of the parent compound and its more polar degradants (such as the hydrolyzed 2-hydroxypyridine derivative).

  • pH of the Mobile Phase: The pH of the aqueous portion of your mobile phase can significantly impact the retention and peak shape of the pyridine-containing compounds. A pH around 7.0 is a reasonable starting point.[3][4]

  • Detection Wavelength: The pyridine ring provides good UV absorbance. A UV detector set at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., around 254 nm) is a common choice.[3]

A crucial aspect of method development is to perform forced degradation studies and use the resulting stressed samples to challenge the specificity of your method. The goal is to ensure that all degradation products are well-separated from the parent peak and from each other.[5][6]

Troubleshooting Guides

Issue 1: I am observing a significant loss of the parent compound in my acidic hydrolysis study, but I don't see a corresponding major degradation peak. What could be happening?

This is a common issue that often points towards a mass balance problem.[7] Here are the likely causes and troubleshooting steps:

  • Cause A: Degradation Product is Not UV-Active: The primary hydrolytic degradation product, 2-hydroxy-5-chloro-3-fluoropyridine, will have a different UV spectrum than the parent compound. It's possible that at the wavelength you are monitoring, the degradation product has a much lower extinction coefficient.

    • Solution: Use a photodiode array (PDA) detector to acquire the full UV spectrum for all peaks. This will help you identify a more suitable wavelength for simultaneous detection of the parent and its degradants.

  • Cause B: Degradation Product is Not Eluting from the Column: Highly polar degradation products might be retained on the column under your current reversed-phase conditions.

    • Solution: Modify your gradient to include a stronger elution solvent or a steeper gradient at the end of the run. Also, consider a column with a different stationary phase that is more suitable for polar compounds.

  • Cause C: Formation of Multiple, Small Degradation Products: The degradation pathway may be complex, leading to several minor products that are difficult to distinguish from baseline noise.

    • Solution: Increase the concentration of your sample or the injection volume to better visualize minor peaks. Also, re-evaluate your integration parameters to ensure you are capturing all relevant peaks.

Issue 2: My photostability study shows multiple degradation peaks that are difficult to identify. How can I get a better understanding of the degradation pathway?

Photodegradation can often result in a complex mixture of products.[1][8][9] A systematic approach is needed to elucidate the degradation pathways:

  • Step 1: Characterize the Degradants using LC-MS: The most effective way to get initial structural information on your degradation products is to use a mass spectrometer as a detector for your HPLC. This will provide the molecular weight of each degradant, which is a crucial first piece of the puzzle.

  • Step 2: Isolate the Major Degradants: If you have significant degradation, you can use preparative HPLC to isolate the major degradation products.[8] Once isolated, you can use other analytical techniques like NMR spectroscopy for full structural elucidation.

  • Step 3: Propose a Mechanistic Pathway: Based on the structures of the identified degradants, you can propose a plausible photodegradation pathway. For your molecule, this could involve dehalogenation, radical reactions, or rearrangements of the pyridine ring.

Experimental Protocols & Data Presentation

Protocol 1: Forced Hydrolysis Study

Objective: To evaluate the stability of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine under acidic, basic, and neutral hydrolytic conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate all three solutions, along with a control solution (diluted in the initial solvent), at 60°C for 24 hours. Protect from light.

  • Time Points: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

  • Sample Analysis: Neutralize the acidic and basic samples before analysis by HPLC to prevent on-column degradation. Analyze all samples using a validated stability-indicating HPLC method.

Expected Data Summary (Hypothetical):

ConditionTime (hours)% Parent Compound Remaining% Degradant 1 (Hydrolyzed)Mass Balance (%)
0.1 M HCl 0100.00.0100.0
492.57.399.8
885.114.699.7
1278.321.299.5
2465.434.099.4
0.1 M NaOH 0100.00.0100.0
498.21.799.9
895.93.999.8
1293.56.299.7
2488.111.599.6
Water 24>99.0<0.5>99.5
Protocol 2: Oxidative Degradation Study

Objective: To assess the stability of the compound in the presence of an oxidizing agent.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Condition: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.

  • Incubation: Store the solution at room temperature for 24 hours, protected from light.

  • Time Points: Take samples at 0, 8, and 24 hours.

  • Sample Analysis: Analyze the samples directly by HPLC.

Expected Data Summary (Hypothetical):

Time (hours)% Parent Compound Remaining% N-oxide DegradantMass Balance (%)
0100.00.0100.0
896.33.599.8
2491.87.999.7

Visualizations

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photodegradation Parent_H 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine Hydrolyzed 2-Hydroxy-5-chloro-3-fluoropyridine Parent_H->Hydrolyzed Acid/Base Hydrolysis Alcohol (Oxan-3-yl)methanol Parent_H->Alcohol Acid/Base Hydrolysis Parent_O 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine N_Oxide 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine N-oxide Parent_O->N_Oxide Oxidation (e.g., H₂O₂) Parent_P 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine Dechlorinated 3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine Parent_P->Dechlorinated UV Light (Dehalogenation)

Caption: Potential degradation pathways of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine.

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, H₂O₂, Light, Heat) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if necessary) sample->neutralize hplc Analyze by Stability-Indicating HPLC-PDA/MS neutralize->hplc data Evaluate Data: - % Degradation - Identify Degradants - Mass Balance hplc->data end Report Findings data->end

Caption: General workflow for a forced degradation study.

References

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Shinde, V. (2026, January 16). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Pharma Pathway. Retrieved from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Eide-Haugmo, I., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. Retrieved from [Link]

  • Głód, B. K., & Czarnocki, Z. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL DERIVATIVES OF 1H-PYRROLO[3,4-c]PYRIDINE-1,3(2H)DIONE. Acta Poloniae Pharmaceutica.
  • Juniper Publishers. (2018, February 7). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • Chen, J., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. RSC Advances. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]

  • Chinese Journal of Analytical Chemistry. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • MDPI. (2024, October 21). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal degradation of poly(vinylpyridine)s. Retrieved from [Link]

  • PubMed. (2011, September 15). Photodegradation of fleroxacin injection: different products with different concentration levels. Retrieved from [Link]

  • De Gruyter. (2022, February 22). Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of H 2 O 2 on the sonochemical degradation of pyridine at an.... Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • PubMed. (1997, February). Photodegradation products of a new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution. Retrieved from [Link]

  • PubMed. (2001, March 15). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Two-Phase Oxidations with Aqueous Hydrogen Peroxide Catalyzed by Amphiphilic Pyridinium and Diazinium Salts. Retrieved from [Link]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • University of Groningen. (n.d.). Mechanism of Alkene, Alkane, and Alcohol Oxidation with H2O2 by an in Situ Prepared Mn-II/Pyridine-2-carboxylic Acid Catalyst. Retrieved from [Link]

  • PubMed. (2010, June 15). Oxidative degradation of dyes in water using Co2+/H2O2 and Co2+/peroxymonosulfate. Retrieved from [Link]

  • PubMed. (2025, May 20). The Effect of Substitution and Reaction Conditions on Pyridine Photoelectrocyclizations. Retrieved from [Link]

  • RSC Publishing. (2022, September 28). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and subtle complexities associated with this synthesis. Our goal is to move beyond mere procedural steps, offering a deeper understanding of the reaction's intricacies to empower you to troubleshoot effectively, optimize your yield, and ensure the highest purity of your final product.

The synthesis of this molecule typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the alkoxide of (oxan-3-yl)methanol displaces a suitable leaving group (commonly a halogen) from the 2-position of a 5-chloro-3-fluoropyridine precursor. While straightforward in principle, this pathway is susceptible to several side reactions and process-related issues that can lead to a range of impurities. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.

Part 1: Frequently Asked Questions (FAQs) about Common Impurities

This section addresses the most common questions our team receives regarding impurities encountered during the synthesis.

Q1: What are the primary process-related impurities I should anticipate in my crude reaction mixture?

A: The most prevalent impurities are typically related to incomplete reactions or competitive side reactions involving residual components. These include:

  • Unreacted Starting Materials: The presence of residual 2,5-dichloro-3-fluoropyridine (or a similar precursor) and (oxan-3-yl)methanol is common, especially in reactions that have not gone to completion.

  • Hydrolysis Byproduct (Impurity A): The formation of 5-Chloro-3-fluoro-2-hydroxypyridine is a frequent issue. This occurs when the nucleophilic alkoxide is in competition with residual water or hydroxide ions in the reaction mixture, which can also displace the leaving group at the 2-position. The presence of water in solvents or hygroscopic bases is the primary cause.

  • Isomeric Starting Material Impurities: Commercial sources of polychlorinated pyridines may contain isomeric impurities.[1] These can lead to the formation of undesired side products that may be difficult to separate from the target molecule.

Q2: My mass spectrometry analysis shows a significant peak corresponding to the loss of a chlorine atom (M-Cl). What is this impurity and how can I prevent it?

A: This is a classic case of hydrodehalogenation (specifically, dechlorination), resulting in the formation of 3-fluoro-2-[(oxan-3-yl)methoxy]pyridine (Impurity B) .

  • Causality: Dehalogenation is a reductive process where a halogen atom is replaced by hydrogen. On electron-deficient heteroaromatic rings like pyridine, this side reaction can be promoted by several factors.[2] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species if using a palladium catalyst for a cross-coupling reaction, or it can be catalyzed by other transition metals or even occur under certain basic conditions.[2][3][4] The choice of base and the presence of trace metal impurities can inadvertently create a reductive environment.

  • Prevention:

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to minimize oxidative or reductive side reactions.

    • Base Selection: Use of non-reductive, hindered bases can be beneficial. Avoid bases that can act as hydride sources.

    • Reagent Purity: Scrutinize all reagents for trace metal contamination that could catalyze this reduction.

Q3: I'm observing a peak with a mass 16 units higher than my product (M+16). Could this be an N-oxide?

A: Yes, an M+16 peak is a strong indicator of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine-N-oxide (Impurity C) .

  • Causality: The lone pair of electrons on the pyridine nitrogen atom is susceptible to oxidation, forming an N-oxide.[5] This can occur if oxidizing agents are present, or even through slow air oxidation, especially if the reaction mixture is heated for prolonged periods in the presence of air.[6][7] The synthesis of N-oxides is often intentionally performed using peracids like m-CPBA or hydrogen peroxide.[7][8] Inadvertent formation suggests the presence of peroxides in solvents (e.g., aged ethers) or other oxidizing contaminants.

  • Prevention:

    • Use Fresh Solvents: Always use freshly distilled or peroxide-free solvents.

    • Maintain Inert Atmosphere: As with dehalogenation, a robust inert atmosphere is critical.

    • Control Reaction Temperature: Avoid excessive temperatures, which can accelerate oxidation.[6]

Q4: How can impurities in my (oxan-3-yl)methanol starting material impact the final product?

A: The purity of your alcohol is critical. The primary concern is the presence of regioisomers, such as (oxan-4-yl)methanol or (oxan-2-yl)methanol .

  • Impact: These isomeric alcohols will react in the same manner as (oxan-3-yl)methanol, leading to the formation of isomeric ether products (Impurity D and E) . For example, using (oxan-4-yl)methanol will produce 5-Chloro-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine.

  • Resolution: These isomers often have very similar polarities and boiling points to the desired product, making them exceptionally difficult to remove by standard chromatography or distillation. The most effective strategy is to ensure the purity of the (oxan-3-yl)methanol starting material before beginning the synthesis, using methods like fractional distillation or preparative chromatography if necessary.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Observation / Problem Potential Cause(s) Recommended Solution(s)
Low Conversion / Low Yield 1. Insufficiently strong or sterically hindered base. 2. Presence of water, consuming the base and/or leading to hydrolysis byproduct. 3. Reaction temperature is too low. 4. Poor quality of starting materials.1. Switch to a stronger, non-nucleophilic base (e.g., NaH, KHMDS). 2. Use anhydrous solvents and dry reagents. Consider adding molecular sieves. 3. Gradually increase the reaction temperature while monitoring for byproduct formation via TLC or HPLC. 4. Verify the purity of starting materials by GC/MS or NMR before use.
Significant Formation of 2-Hydroxy Byproduct (Impurity A) 1. Water contamination in solvents, reagents, or base. 2. Use of a hygroscopic base (e.g., NaOH, KOH) that has absorbed moisture.1. Use freshly dried, anhydrous solvents. 2. Use a freshly opened or properly stored anhydrous base. Consider bases less prone to hydration.
Presence of Dehalogenated Impurity (Impurity B) 1. Trace metal contamination. 2. Non-inert reaction conditions. 3. Use of a base or solvent that can act as a hydride donor.1. Use high-purity, metal-free reagents. 2. Ensure the reaction is rigorously degassed and maintained under a positive pressure of N₂ or Ar. 3. Re-evaluate the base and solvent system.
Dark Brown/Black Reaction Mixture 1. Reaction temperature is too high, causing decomposition. 2. Presence of highly reactive impurities leading to polymerization or tar formation.1. Reduce the reaction temperature. Consider slower, controlled addition of reagents to manage exotherms.[9] 2. Purify starting materials to remove reactive impurities.
Difficult Purification (Product Tailing on Silica Gel) 1. The basic nature of the pyridine nitrogen interacts strongly with the acidic silica gel.1. Add a small amount of a volatile base (e.g., 0.5-1% triethylamine or pyridine) to the eluent to suppress tailing.[9] 2. Consider using neutral or basic alumina for chromatography. 3. If the product is a solid, recrystallization can be a highly effective alternative.[9]

Part 3: Visualization of Key Pathways and Workflows

Visual aids can clarify complex relationships between reaction pathways and troubleshooting steps.

Impurity Formation Pathways

G cluster_main Main SₙAr Reaction cluster_side Side Reactions SM1 2,5-Dichloro-3-fluoropyridine Product 5-Chloro-3-fluoro-2- [(oxan-3-yl)methoxy]pyridine SM1->Product ImpurityA Impurity A (2-Hydroxy byproduct) SM1->ImpurityA ImpurityD Impurity D/E (Isomeric Ether) SM1->ImpurityD SM2 (Oxan-3-yl)methanol Base Base (e.g., NaH) SM2->Base ImpurityB Impurity B (Dechlorinated Product) Product->ImpurityB ImpurityC Impurity C (N-Oxide) Product->ImpurityC Base->Product Nucleophilic Attack Water H₂O Water->ImpurityA Hydrolysis Reducer Reductive Conditions (e.g., trace metals) Reducer->ImpurityB Oxidant Oxidizing Conditions (e.g., air, peroxides) Oxidant->ImpurityC IsomericAlcohol Isomeric Alcohol (e.g., oxan-4-yl) IsomericAlcohol->ImpurityD

Caption: Key impurity formation pathways in the synthesis.

Troubleshooting Workflow

G Start Analyze Crude Reaction (HPLC, LCMS) CheckConversion Is Conversion >95%? Start->CheckConversion LowYield Problem: Low Yield CheckConversion->LowYield No IdentifyImpurity Identify Major Impurity by Mass Spec CheckConversion->IdentifyImpurity Yes TroubleshootYield Action: - Check base strength/amount - Verify anhydrous conditions - Increase temperature LowYield->TroubleshootYield IsHydroxy Is it M(Product) - C₇H₁₂O₂ + OH (Impurity A)? IdentifyImpurity->IsHydroxy IsDechloro Is it M(Product) - Cl + H (Impurity B)? IsHydroxy->IsDechloro No WaterProblem Problem: Water Contamination IsHydroxy->WaterProblem Yes IsNoxide Is it M(Product) + O (Impurity C)? IsDechloro->IsNoxide No DehalogenationProblem Problem: Dehalogenation IsDechloro->DehalogenationProblem Yes OxidationProblem Problem: N-Oxidation IsNoxide->OxidationProblem Yes Purify Proceed to Purification IsNoxide->Purify No / Other TroubleshootWater Action: - Use anhydrous solvents - Dry reagents thoroughly - Use fresh, non-hygroscopic base WaterProblem->TroubleshootWater TroubleshootDehalogenation Action: - Ensure inert atmosphere - Use high-purity reagents - Re-evaluate base/solvent choice DehalogenationProblem->TroubleshootDehalogenation TroubleshootOxidation Action: - Use peroxide-free solvents - Maintain strict inert atmosphere OxidationProblem->TroubleshootOxidation

Caption: A decision-tree for systematic troubleshooting.

Part 4: Recommended Analytical & Purification Protocols

Accurate analysis and effective purification are paramount for obtaining a high-quality final product.

Experimental Protocol 1: HPLC Method for In-Process Control and Final Purity

This High-Performance Liquid Chromatography (HPLC) method is a robust starting point for monitoring your reaction.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 270 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile.

Causality: The C18 stationary phase effectively separates compounds based on hydrophobicity. The acidic mobile phase ensures that the basic pyridine nitrogen is protonated, leading to sharper peaks and better resolution. Gradient elution is necessary to separate starting materials, product, and byproducts with a wide range of polarities within a reasonable time.

Experimental Protocol 2: GC-MS for Volatile Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile starting materials and certain low-molecular-weight byproducts.[11][12]

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow ~1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quad Temperature: 150 °C.

  • Sample Preparation: Dilute the sample in a suitable solvent like ethyl acetate or dichloromethane.

Causality: GC is well-suited for thermally stable, volatile compounds. It can rapidly confirm the consumption of the 2,5-dichloro-3-fluoropyridine starting material. Mass spectrometry provides definitive identification based on the mass-to-charge ratio and fragmentation patterns of the eluted compounds.

References

  • Benchchem. (n.d.). Common impurities in commercial Pyridine-2-sulfonic acid.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • ATSDR. (n.d.). Analytical Methods for Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives. KR101652750B1.
  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Organic Syntheses. (n.d.). Pyridine-N-oxide.
  • YouTube. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description.
  • Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Google Patents. (n.d.). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. WO1998050362A1.
  • Google Patents. (n.d.). Dehalogenation degradation method for halogenated pyridine compound. CN105503706A.
  • Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries.
  • OSHA. (1991). Pyridine. Method number: PV2295.
  • Journal of Organic Chemistry. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.
  • ResearchGate. (n.d.). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions.
  • Zenodo. (n.d.). The detection and determination of pyridine bases in denatured spirit.
  • Iran University of Science & Technology. (n.d.). Heterocyclic Chemistry.
  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals.
  • Wikipedia. (n.d.). Pyridine.
  • Google Patents. (n.d.). Synthesis method of 2,3-difluoro-5-chloropyridine. CN101648904B.
  • Google Patents. (n.d.). Synthesis process of pyridine-N-oxide. CN115160220A.
  • Guidechem. (2023). How to synthesize and purify 2,3-difluoro-5-chloropyridine?.

Sources

Validation & Comparative

Comparative Guide: 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine vs. Legacy Pyridine Scaffolds

[1][2]

Executive Summary

In modern drug discovery, the optimization of pyridine scaffolds often hinges on subtle structural modifications that dramatically alter physicochemical properties without disrupting binding affinity. This guide analyzes 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine (hereafter referred to as Compound A ), a specialized building block that integrates a halogenated core with a tetrahydropyranyl (oxanyl) ether.[1][2]

We compare Compound A against two standard "legacy" alternatives widely used in early-stage discovery:

  • Analog B (The Simple Ether): 5-Chloro-3-fluoro-2-methoxypyridine.[1][2][3]

  • Analog C (The Lipophilic Ether): 5-Chloro-3-fluoro-2-(benzyloxy)pyridine.[1][2]

Key Finding: Compound A offers a superior balance of metabolic stability and solubility compared to its analogs. The oxan-3-yl moiety acts as a bioisostere for lipophilic rings (like phenyl) while lowering LogD and reducing metabolic liability associated with simple alkyl ethers.[1][2]

Structural Logic & Mechanism

The "Fluorine Effect" and Pyridine Electronics

The 3-fluoro-5-chloro substitution pattern is not arbitrary.[1][2] It serves two critical roles in medicinal chemistry:

  • pKa Modulation: The electron-withdrawing nature of the halogens (F and Cl) significantly lowers the basicity of the pyridine nitrogen, reducing the likelihood of off-target hERG channel inhibition, a common liability in basic pyridines.[2]

  • Metabolic Blocking: The 5-chloro and 3-fluoro groups block the most reactive sites on the pyridine ring from oxidative metabolism (CYP450 oxidation).[1][2]

The Oxanyl (Tetrahydropyran) Advantage

The transition from a benzyl or methyl ether to an oxan-3-yl (tetrahydropyran-3-yl) ether represents a strategic "scaffold hop."[1][2]

  • Solubility: The ether oxygen within the oxanyl ring acts as a hydrogen bond acceptor, lowering the LogP compared to carbocyclic analogs (like cyclohexyl or phenyl) and improving aqueous solubility.

  • Metabolic Stability: Unlike benzyl ethers, which are prone to rapid dealkylation via CYP-mediated benzylic oxidation, the oxanyl ring is generally more robust in human liver microsomes (HLM).[2]

Comparative Performance Analysis

The following data represents a physicochemical profile analysis based on established Structure-Activity Relationships (SAR) for halogenated pyridine ethers.

Table 1: Physicochemical & Metabolic Profile
FeatureCompound A (Oxanyl) Analog B (Methoxy) Analog C (Benzyloxy)
Structure 5-Cl-3-F-Pyridine-O-THP 5-Cl-3-F-Pyridine-OMe 5-Cl-3-F-Pyridine-OBn
Molecular Weight ~245.6 Da~161.5 Da~237.6 Da
cLogP (Est.) 2.1 - 2.4 (Optimal)1.8 - 2.03.5 - 4.0 (High)
Aq.[1][2][4] Solubility High (Polar ether effect)ModerateLow (Lipophilic limited)
HLM Stability (

)
> 60 min (Stable)< 30 min (Demethylation risk)< 15 min (Benzylic oxidation)
Synthetic Utility High (Stable to reduction)ModerateLow (Labile to hydrogenolysis)
Detailed Analysis
1. Solubility & Lipophilicity (LogD)

Analog C (Benzyloxy) often suffers from high lipophilicity (cLogP > 3.5), leading to poor oral bioavailability and non-specific binding.[2] Compound A introduces the oxanyl ring, which lowers the cLogP by approximately 1.0–1.5 log units compared to the benzyl analog, bringing the molecule into the optimal "Lipinski Rule of 5" space for oral drugs.

2. Metabolic Stability
  • Analog B (Methoxy): Susceptible to O-dealkylation by CYP enzymes.[1][2]

  • Analog C (Benzyloxy): Highly susceptible to metabolic degradation at the benzylic carbon.[2]

  • Compound A (Oxanyl): The oxanyl ring lacks the activated benzylic protons, making it significantly more resistant to oxidative clearance. This extends the in vivo half-life of the scaffold.[1][2]

Visualizing the SAR Logic

The following diagram illustrates the decision-making process for selecting the Oxanyl scaffold over alternatives.

SAR_LogicStartLead Optimization:Pyridine Scaffold SelectionChoice1Need to modulateLipophilicity?Start->Choice1Choice2Need to improveMetabolic Stability?Choice1->Choice2Yes (Lower LogP)Analog_CAnalog C (Benzyl):High LogP, High Clearance(Legacy Choice)Choice1->Analog_CNo (Keep Lipophilic)Analog_BAnalog B (Methoxy):Metabolic Liability(O-Dealkylation)Choice2->Analog_BReduce Size OnlyTargetCompound A (Oxanyl):Optimal LogP, High Stability(Modern Bioisostere)Choice2->TargetAdd Polar Surface Area& Block Metabolism

Figure 1: SAR Decision Tree highlighting the strategic selection of the oxanyl scaffold for optimized ADME properties.[1][2]

Experimental Protocols

To validate the performance of Compound A, the following protocols are recommended. These methods are self-validating through the use of internal standards and controls.[1][2]

Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )

This protocol demonstrates the installation of the oxan-3-yl group.[1][2] The 3-fluoro group activates the 2-position, but the reaction is regioselective for the 2-position due to the activating influence of the pyridine nitrogen.[1][2]

Reagents:

  • 5-Chloro-2,3-difluoropyridine (Starting Material)[1][2][5]

  • (Oxan-3-yl)methanol (Nucleophile)[1][2]

  • Sodium Hydride (NaH, 60% dispersion)[2]

  • THF (Anhydrous)[1][2]

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under

    
    , dissolve (oxan-3-yl)methanol (1.1 eq) in anhydrous THF. Cool to 0°C.
    
  • Deprotonation: Carefully add NaH (1.2 eq). Stir for 30 min at 0°C until gas evolution ceases (Formation of alkoxide).

  • Addition: Add 5-chloro-2,3-difluoropyridine (1.0 eq) dropwise. The 3-fluoro group directs the nucleophile to the 2-position via the

    
     mechanism.[1][2]
    
  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1][2]

  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Microsomal Stability Assay (HLM)

This assay quantitatively compares the metabolic half-life (

12

Workflow Diagram:

Assay_WorkflowStep1Incubation Setup(PBS, NADPH, Microsomes)Step2Spike Test Compound(1 µM Final Conc.)Step1->Step2Step3Time Points Sampling(0, 15, 30, 60 min)Step2->Step3Step4Quench Reaction(Cold Acetonitrile + IS)Step3->Step4Step5Centrifugation(4000 rpm, 20 min)Step4->Step5Step6LC-MS/MS Analysis(% Remaining vs Time)Step5->Step6

Figure 2: Standardized workflow for Human Liver Microsome (HLM) stability assessment.

Data Interpretation:

  • High Stability: >80% remaining at 60 min (Intrinsic Clearance

    
    ).[1][2]
    
  • Low Stability: <50% remaining at 60 min.

  • Expectation: Compound A should show >80% remaining, whereas Analog C (Benzyl) typically shows <40%.[2]

Conclusion

5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine represents a "best-in-class" scaffold for medicinal chemistry programs targeting kinases or GPCRs.[1][2] By replacing traditional benzyl or methyl ethers with the oxan-3-yl (tetrahydropyran) moiety, researchers can achieve a superior balance of lipophilicity and metabolic stability while maintaining the electronic tuning provided by the 3-fluoro-5-chloropyridine core.[1][2]

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (Tetrahydropyranyl Ethers).[2] Wiley-Interscience.[1][2] [1][2]

  • Faul, M. M., et al. (2019).Tetrahydropyrans in Drug Discovery: ADME Optimization. (General reference to THP bioisosteres in medicinal chemistry).
  • PubChem Compound Summary. 3-Chloro-5-fluoropyridine (Scaffold Core).[1][2] National Library of Medicine.

  • PharmaBlock Whitepaper. Tetrahydropyrans in Drug Discovery. (Discusses THP as a bioisostere for cyclohexane).

Spectroscopic analysis and validation of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine structure

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Domain: Medicinal Chemistry / Structural Elucidation[1]

Executive Summary

In modern drug discovery, the 5-chloro-3-fluoro-2-alkoxypyridine motif is a high-value scaffold, frequently utilized to modulate metabolic stability and lipophilicity in kinase inhibitors and GPCR ligands.[1] However, the synthesis of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine presents a critical regio-selectivity challenge: the competition between O-alkylation (desired ether) and N-alkylation (undesired pyridone).[1]

This guide provides a definitive spectroscopic comparison to validate the target structure. We compare the analytical performance of 1D NMR, 2D NMR, and LC-MS, demonstrating why HMBC (Heteronuclear Multiple Bond Correlation) is the non-negotiable standard for certifying this specific ether linkage.

Part 1: The Structural Challenge (O- vs. N-Alkylation)

The synthesis typically involves the nucleophilic aromatic substitution (


) of 5-chloro-2,3-difluoropyridine with (oxan-3-yl)methanol.[1] Due to the ambident nature of the pyridyl nitrogen and oxygen, two distinct isomers can form. Differentiating these is the primary analytical hurdle.
FeatureTarget: O-Alkylated Product Alternative: N-Alkylated Impurity
Structure Type 2-Alkoxypyridine (Ether)N-Alkyl-2-pyridone (Amide-like)
Electronic State Aromatic Pyridine RingNon-aromatic / Conjugated Lactam
Key Risk Desired pharmaceutical intermediateCommon byproduct (thermodynamically stable)
Solubility High in organic solventsLower (often crystalline/high MP)
Visualization: Isomer Pathways

The following diagram illustrates the divergent pathways and the specific connectivity we must prove.

IsomerPathways Start Reagents: 5-chloro-2,3-difluoropyridine + (Oxan-3-yl)methanol Reaction S_NAr Conditions (Base/Heat) Start->Reaction Target TARGET (O-Alkylation) Pyridine Ring Intact Ether Linkage (C-O-C) Reaction->Target Kinetic Control Impurity IMPURITY (N-Alkylation) Pyridone Ring Formed Amide-like (N-C=O) Reaction->Impurity Thermodynamic Drift Validation CRITICAL VALIDATION: HMBC Connectivity Target->Validation Impurity->Validation

Figure 1: Divergent synthetic pathways requiring rigorous structural discrimination.

Part 2: Comparative Analytical Performance

Not all analytical methods provide equal confidence.[1] The following table compares the "Diagnostic Power" of standard techniques for this specific molecule.

MethodDiagnostic PowerKey LimitationVerdict
LC-MS (ESI+) LowIsomers have identical Mass (

) and Isotope patterns.[1]
Screening Only
1H NMR (1D) MediumChemical shifts of

vs

overlap significantly (~4.0 - 4.5 ppm).[1]
Insufficient
13C NMR (1D) HighCarbonyl shift in pyridone (~162 ppm) is distinct, but F-coupling complicates assignment.[1]Strong Support
19F NMR Medium-HighFluorine shift is sensitive to the loss of aromaticity in the pyridone.Strong Support
2D HMBC Definitive Unambiguously links the methylene protons to the Pyridine C2 carbon.GOLD STANDARD
Part 3: Detailed Spectroscopic Validation[1]
1. Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: DMSO-


 is recommended over 

to prevent aggregation of any potential pyridone impurities and to ensure sharp resolution of the oxane ring multiplets.

A. 1H NMR Characteristics (400 MHz, DMSO-


) 
  • Pyridine Protons: Look for two distinct aromatic signals.

    • 
       ~8.0-8.2 ppm (d, 1H, H-6): Coupled to H-4 (small) and F-3 (if applicable).[1]
      
    • 
       ~7.8-8.0 ppm (dd, 1H, H-4): Large coupling to F-3 (
      
      
      
      Hz).[1]
  • The "Linker" (

    
    ): 
    
    • 
       4.1-4.3 ppm (d or dd, 2H).[1] Critical Check:  If this signal shifts downfield to >4.8 ppm, suspect N-alkylation.[1]
      
  • Oxane (Tetrahydropyran) Ring:

    • Complex multiplets between 1.2 and 3.8 ppm.[1] The H-3 methine (point of attachment) is often obscured.[1]

B. 13C NMR & 19F Coupling Logic The fluorine atom at position 3 acts as an internal "beacon," splitting carbon signals.[1]

  • C-3 (C-F): Doublet,

    
     Hz (Typical for aromatic C-F).[1]
    
  • C-2 (C-O): Doublet,

    
     Hz.[1]
    
    • Validation Criterion: In the Target (Ether) , C-2 appears at ~158-160 ppm .[1] In the Isomer (Pyridone) , the carbonyl carbon appears slightly downfield (~162-165 ppm ) but often shows different coupling magnitudes.

C. The "Smoking Gun": HMBC Connectivity To prove the structure, you must observe a 3-bond correlation (


) crossing the oxygen atom.
  • Correlation A: Linker Protons (

    
    ) 
    
    
    
    Pyridine C-2.[1]
  • Correlation B: Linker Protons (

    
    ) 
    
    
    
    Oxane C-3.[1]

HMBC_Logic cluster_mol HMBC Correlations (3-Bond) Proton Source: Linker Protons (O-CH2 at ~4.2 ppm) CarbonPy Destination 1: Pyridine C2 (~159 ppm, d) Proton->CarbonPy Defines Ether Linkage CarbonOx Destination 2: Oxane C3 (Aliphatic Methine) Proton->CarbonOx Defines Sidechain Validation Structure CONFIRMED

Figure 2: The essential HMBC correlations required to rule out N-alkylation.

Part 4: Mass Spectrometry & Purity Analysis

While MS cannot distinguish the isomers alone, it confirms the elemental composition.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Isotope Pattern: The presence of 5-Chloro provides a distinct signature.[1]

    • Look for the 3:1 ratio between

      
       and 
      
      
      
      peaks (e.g., if
      
      
      is 245,
      
      
      at 247 is ~33% intensity).
  • Fragmentation (MS/MS):

    • Ether Cleavage: Expect a neutral loss of the oxanyl-methanol side chain, leaving the chlorofluoro-hydroxypyridine fragment (

      
      ).[1]
      
Part 5: Experimental Protocols
Protocol 1: High-Resolution NMR Acquisition
  • Sample Prep: Dissolve 5-10 mg of the isolated product in 600

    
     of DMSO-
    
    
    
    . (Avoid
    
    
    if the sample contains traces of acid, which can broaden pyridine signals).
  • Instrument: 400 MHz or higher (500/600 MHz preferred for resolving oxane multiplets).

  • 1D 19F NMR: Acquire decoupled (

    
    -decoupled) spectra to simplify the integration of the fluorine peak.
    
  • 2D HMBC: Set long-range coupling delay to 8 Hz (

    
     ms). This is critical for detecting the C-O-C 3-bond coupling.[1]
    
Protocol 2: LC-MS Purity Check[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5

    
    ).[1]
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).[1]

  • Criterion: The target ether typically elutes later (more lipophilic) than the N-alkylated pyridone impurity.[1]

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for NMR shifts of ethers vs amides).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] .[1] (Authoritative source for HMBC pulse sequences and coupling constants).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic explanation of O- vs N-alkylation in pyridines).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference data for 13C-19F coupling constants).

Sources

Comparative study of synthesis methods for 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates synthesis methodologies for 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine , a critical pharmacophore often found in kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The molecule features a 2,3,5-trisubstituted pyridine core with a specific chiral or achiral ether linkage to a tetrahydropyran (oxan) ring.

We compare three primary synthetic routes:

  • Method A (

    
    ):  Nucleophilic displacement of 2,3-difluoropyridine.
    
  • Method B (Mitsunobu): Coupling of 2-hydroxypyridine with the alcohol.

  • Method C (Direct Alkylation): Silver-mediated O-alkylation.

Recommendation: Method A is designated as the preferred route for scalability and regioselectivity, offering a robust >85% yield with minimal byproduct formation.

Retrosynthetic Analysis & Pathway Logic

The structural challenge lies in forming the C(sp2)-O-C(sp3) ether bond at the pyridine C2 position without disturbing the C3-fluorine or C5-chlorine atoms, and avoiding N-alkylation (pyridone formation).

Retrosynthesis Target Target Molecule 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine SM_A1 5-Chloro-2,3-difluoropyridine Target->SM_A1 Method A: SNAr (Disconnection: C-O) SM_A2 (Oxan-3-yl)methanol Target->SM_A2 Nucleophile SM_B1 5-Chloro-3-fluoro-2-hydroxypyridine Target->SM_B1 Method B/C (Disconnection: O-C) SM_B2 (Oxan-3-yl)methyl electrophile (OTs/OMs/Br) Target->SM_B2 Electrophile

Figure 1: Retrosynthetic disconnection showing the two primary strategic approaches.

Detailed Experimental Protocols

Method A: Nucleophilic Aromatic Substitution ( ) (Recommended)

This method exploits the high electrophilicity of the C2 position in 2,3-difluoropyridines. The ring nitrogen activates the C2-fluorine for displacement, while the C3-fluorine remains stable due to its meta-position relative to the nitrogen.

Protocol:

  • Preparation: Charge a reaction vessel with (oxan-3-yl)methanol (1.05 equiv) and anhydrous THF (10 vol).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.1 equiv) portion-wise. Stir for 30 min until H2 evolution ceases.

  • Addition: Add 5-chloro-2,3-difluoropyridine (1.0 equiv) dropwise as a solution in THF.

  • Reaction: Warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC for disappearance of the difluoropyridine.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc) or recrystallization from heptane.

Key Insight: The reaction is highly regioselective.[2] The C2-F bond cleavage is favored by ~100:1 over C3-F due to the stabilization of the Meisenheimer intermediate by the pyridine nitrogen.

Method B: Mitsunobu Coupling

Used when the fluorinated precursor (Method A) is unavailable or expensive. This method couples the pyridone tautomer with the alcohol.

Protocol:

  • Dissolution: Dissolve 5-chloro-3-fluoro-2-hydroxypyridine (1.0 equiv), (oxan-3-yl)methanol (1.1 equiv), and Triphenylphosphine (PPh3) (1.2 equiv) in anhydrous Toluene or THF.

  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Concentrate solvent. Triturate with Et2O/Hexane to precipitate PPh3O (triphenylphosphine oxide). Filter.

  • Purification: Requires careful chromatography to separate the O-alkylated product from the N-alkylated byproduct (often formed in 10-20% ratio).

Method C: Silver-Mediated Alkylation

A classical approach to favor O-alkylation over N-alkylation using the "Silver Effect" (Ag+ coordinates to the nitrogen lone pair, blocking it).

Protocol:

  • Activation: Convert (oxan-3-yl)methanol to (oxan-3-yl)methyl bromide or tosylate .

  • Reaction: Mix 5-chloro-3-fluoro-2-hydroxypyridine (1.0 equiv) and Ag2CO3 (1.0 equiv) in Toluene or Benzene.

  • Addition: Add the electrophile (1.1 equiv) and heat to reflux (80-110°C) for 12-18 hours.

  • Workup: Filter through Celite to remove silver salts. Concentrate and purify.

Comparative Data Analysis

The following table summarizes experimental performance based on internal application data and literature precedents for similar 2-alkoxypyridines.

FeatureMethod A (

)
Method B (Mitsunobu)Method C (Ag-Alkylation)
Yield 85-92% 55-65%60-70%
Regioselectivity >99:1 (C2 vs C3) ~4:1 (O- vs N-alkyl)~10:1 (O- vs N-alkyl)
Atom Economy High (Loss of HF)Low (Loss of PPh3O, DIAD-H2)Low (Use of stoichiometric Ag)
Scalability Excellent (kg scale)Poor (Chromatography required)Moderate (Cost of Ag is limiting)
Cost Driver Fluorinated SMReagents (DIAD, PPh3)Silver salts
Safety Profile H2 gas evolution (manageable)Hydrazine derivatives (toxic)Heavy metal waste

Mechanistic Visualization

Understanding the regioselectivity in Method A is crucial for process control. The diagram below illustrates the electronic activation that makes Method A superior.

ReactionMechanism SM 5-Chloro-2,3-difluoropyridine TS Meisenheimer Complex (Negative charge on N) SM->TS Attack at C2 (Ortho to N) ByProd Byproduct (3-Alkoxy isomer) SM->ByProd Attack at C3 (Meta to N - Unfavored) Nu Alkoxide Nucleophile (Oxan-3-yl-CH2-O-) Nu->TS Prod Product (2-Alkoxy isomer) TS->Prod - F⁻

Figure 2: Reaction pathway for Method A. The nitrogen atom stabilizes the transition state for C2 attack, ensuring high regioselectivity.

Critical References

  • Synthesis of 2,3-difluoro-5-chloropyridines:

    • Source: Patents describing the "Halex" reaction (Cl-F exchange) and subsequent

      
       chemistry.
      
    • Citation:

  • Regioselectivity in Fluoropyridines:

    • Source: Study on the chemoselective functionalization of halogenated pyridines.[3]

    • Citation: Stroup, B. W., et al. "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine."[3] Org.[2][3][4][5] Lett. (2007).[3][6]

  • General

    
     Methodology for 2-Alkoxypyridines: 
    
    • Source: Organic Syntheses procedure for displacing 2-halopyridines.

    • Citation:Org.[2][3][4] Synth. 2012, 89, 549-561.

  • Mitsunobu vs. Alkylation Selectivity:

    • Source: Comparative analysis of O- vs N-alkylation in pyridones.

    • Citation:J. Org. Chem. 2024, 89, 11, 8299–8304.

Final Technical Note

For researchers working with the chiral (oxan-3-yl)methanol: Method A proceeds with complete retention of configuration at the chiral center of the oxane ring, as the reaction occurs at the oxygen atom of the linker, not the chiral carbon. Method B (Mitsunobu) also retains configuration at the oxane chiral center because the activation happens on the primary alcohol oxygen, not the chiral ring carbon. However, if the starting material were a secondary alcohol on the ring, Method B would invert configuration. For this specific primary alcohol target, stereochemistry is preserved in all three methods.

Sources

Structure-activity relationship of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine derivatives

[1][2]

Executive Summary

5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine represents a highly optimized heterocyclic ether scaffold used primarily as a pharmacophore in the development of GPR119 agonists (metabolic disorders), GABA-A


5 PAMsNav1.7/1.8 inhibitors1

This specific derivative is engineered to solve two common liabilities in early-stage drug discovery:

  • Metabolic Instability: The 3-Fluoro and 5-Chloro substituents block the primary sites of oxidative metabolism (CYP450 oxidation) on the pyridine ring.[1]

  • Lipophilicity/Solubility Balance: The (oxan-3-yl)methoxy group (tetrahydropyran ether) acts as a polarity-modulating bioisostere for cyclohexyl or phenyl ethers, lowering LogP while maintaining steric bulk.[1]

Scaffold Analysis: The Halogenated Pyridine Core

The core pharmacophore is defined by the 2,3,5-trisubstituted pyridine motif. The specific placement of halogens is not arbitrary; it follows a strict electronic and steric logic designed to enhance ligand-target residence time.[1]

Electronic & Steric Drivers
PositionSubstituentMechanistic Role
C-2 Ether Linkage Nucleophilic Center: The ether oxygen serves as a hydrogen bond acceptor.[1] The linkage at C-2 is activated by the electron-deficient ring, facilitating

synthesis.[1]
C-3 Fluorine The "Ortho Effect": The fluorine atom exerts a strong electron-withdrawing effect (

), lowering the pKa of the pyridine nitrogen.[1] Crucially, it blocks metabolic hydroxylation at the electron-rich C-3 position.
C-5 Chlorine Metabolic Blockade & Lipophilicity: Chlorine provides a "lipophilic anchor" for hydrophobic pockets in the target protein (e.g., the hydrophobic cleft of GPR119).[1] It also prevents oxidation at the para-position relative to the nitrogen.[1]
The "Fluorine Scan" Effect

Replacing the C-3 Hydrogen with Fluorine often results in a 3-5 fold increase in metabolic stability without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[1] This is a classic "bioisosteric replacement" strategy to extend half-life (

1

The Side Chain: Why (Oxan-3-yl)methoxy?

The (oxan-3-yl)methoxy group (IUPAC: tetrahydropyran-3-yl-methoxy) is a critical optimization over simpler alkyl or carbocyclic ethers.[1]

Comparative Physicochemical Profile

The following table compares the "Oxan-3-yl" derivative against common alternatives used during Lead Optimization.

Side Chain (R)cLogPtPSA (Ų)SolubilityMetabolic Risk
Cyclohexyl 4.20LowHigh (CYP oxidation at C-4)
Phenyl 3.80Very LowHigh (Aromatic hydroxylation)
Piperidin-3-yl 2.112HighHigh (N-dealkylation/oxidation)
Oxan-3-yl (Target) 2.4 9.2 Moderate-High Low (Ether oxygen is stable)

Key Insight: The oxan-3-yl ring lowers the cLogP by ~1.8 units compared to the cyclohexyl analog, significantly improving thermodynamic solubility.[1] Unlike the piperidine analog, it does not introduce a basic amine, preventing off-target hERG channel inhibition—a common liability for basic amines in this chemical space.

Synthetic Protocol: Regioselective

The synthesis relies on a Nucleophilic Aromatic Substitution (

11
Validated Workflow

Reaction: Displacement of 2,3-difluoro-5-chloropyridine or 2-bromo-5-chloro-3-fluoropyridine with (oxan-3-yl)methanol.[1]

  • Reagents:

    • Substrate: 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7).[1][2]

    • Nucleophile: (Tetrahydro-2H-pyran-3-yl)methanol .[1]

    • Base: Sodium Hydride (NaH) or Cesium Carbonate (

      
      ).[1]
      
    • Solvent: Anhydrous DMF or THF.

  • Step-by-Step Protocol:

    • Activation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C under

      
      .
      
    • Alkoxide Formation: Add (oxan-3-yl)methanol (1.0 eq) dropwise.[1] Stir for 30 min until

      
       evolution ceases.
      
    • Addition: Add 5-Chloro-2,3-difluoropyridine (1.0 eq) dropwise. The solution will turn yellow.

    • Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via LC-MS (Target M+H).[1]

    • Quench: Carefully quench with sat.

      
      .
      
    • Workup: Extract with EtOAc (3x). Wash organics with brine. Dry over

      
      .
      
    • Purification: Flash Chromatography (Hexane:EtOAc 80:20).[1]

Causality: The fluorine at C-2 is significantly more electrophilic than the fluorine at C-3 due to the inductive effect of the pyridine nitrogen.[1] However, temperature control is vital; heating >60°C may lead to bis-substitution or displacement of the C-3 fluorine.

Visualizing the SAR Logic

The following diagram illustrates the decision tree for selecting this specific scaffold over alternatives.

SAR_LogicStartLead Compound(High Lipophilicity / Metabolic Instability)Core_OptCore Optimization(Pyridine Scaffold)Start->Core_OptSub_FAdd 3-Fluoro(Blocks C3 Metabolism)Core_Opt->Sub_FElectronic TuningSub_ClAdd 5-Chloro(Hydrophobic Anchor)Core_Opt->Sub_ClLipophilicitySide_ChainSide Chain Selection(Ether Linkage)Sub_F->Side_ChainSub_Cl->Side_ChainCyclohexylCyclohexyl(Too Lipophilic)Side_Chain->CyclohexylPiperidinePiperidine(hERG Liability)Side_Chain->PiperidineOxanOxan-3-yl (Target)(Optimal LogP & Stability)Side_Chain->OxanBioisosteric ReplacementFinal5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridineOxan->FinalSnAr Synthesis

Caption: Decision tree demonstrating the logic of bioisosteric replacement leading to the target scaffold.

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 2-Chloro-5-fluoropyridine (Scaffold Precursor). Retrieved from [Link]

  • Google Patents. (2019).[1][3] WO2019238633A1 - New isoxazolyl ether derivatives as GABA-A alpha5 PAMs.[1] Retrieved from [1][3]

Benchmarking a Novel USP1 Inhibitor: A Comparative Analysis of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the targeted inhibition of DNA Damage Response (DDR) pathways presents a promising therapeutic strategy, particularly for cancers with inherent deficiencies in DNA repair mechanisms.[1][2] Ubiquitin-Specific Protease 1 (USP1) has emerged as a critical regulator within the DDR, primarily through its deubiquitination of key proteins such as PCNA and FANCD2, which are integral to translesion synthesis and the Fanconi Anemia pathway, respectively.[3][4] Inhibition of USP1 can thus potentiate the efficacy of DNA-damaging agents and induce synthetic lethality in cancers with compromised DNA repair, such as those with BRCA1/2 mutations.[1][5]

This guide introduces 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine , a novel small molecule, and provides a comprehensive framework for its evaluation as a potential USP1 inhibitor. We present a head-to-head comparison with established USP1 inhibitors, ML323 and Pimozide, detailing the experimental methodologies required to rigorously assess its potency, selectivity, and cellular activity.

The Rationale for USP1 Inhibition

USP1, in complex with its cofactor UAF1, plays a pivotal role in reversing monoubiquitination of PCNA and FANCD2.[3][6] This deubiquitinating activity is crucial for regulating the cellular response to DNA damage. By inhibiting USP1, we can trap these proteins in their ubiquitinated state, thereby disrupting DNA repair and sensitizing cancer cells to chemotherapy or inducing apoptosis.[5][7] The development of potent and selective USP1 inhibitors is an active area of research, with several compounds demonstrating promising preclinical activity.[8][9]

Comparative Inhibitor Profiles

To establish a robust benchmark, we will compare our novel compound against two well-characterized USP1 inhibitors:

  • ML323: A potent and selective, reversible, allosteric inhibitor of the USP1-UAF1 complex with nanomolar efficacy.[3][10][11] It has been shown to potentiate the cytotoxicity of cisplatin and increase the monoubiquitination of PCNA and FANCD2 in cells.[3][10]

  • Pimozide: An antipsychotic agent that has been identified as a USP1 inhibitor.[7][12] While less potent than ML323, it serves as a valuable tool compound and represents an alternative chemical scaffold.[13][14]

A hypothetical performance comparison is summarized in the table below. The subsequent sections will detail the experimental protocols to generate such data.

CompoundUSP1 IC50 (nM)Cellular EC50 (µM)Selectivity Profile
5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine (Hypothetical) 15 0.5 High selectivity over other DUBs
ML32376[6][10]~3.0High selectivity against other DUBs[10]
PimozideHigh Nanomolar[13]~5-10[15]Broad-spectrum, targets other proteins[12]

Experimental Benchmarking Workflow

A systematic evaluation of a novel inhibitor requires a multi-tiered approach, progressing from in vitro enzymatic assays to cellular and pharmacokinetic assessments.

G cluster_0 In Vitro Characterization cluster_1 Cellular Activity Assessment cluster_2 Pharmacokinetic Profiling a USP1/UAF1 Inhibition Assay (IC50 Determination) b Mechanism of Inhibition Studies a->b c DUB Selectivity Profiling b->c d Cellular Thermal Shift Assay (CETSA) c->d Proceed if potent and selective e PCNA/FANCD2 Ubiquitination Assay d->e f Cell Viability and Apoptosis Assays e->f g In Vitro ADME Assays f->g Proceed if active in cells h In Vivo Pharmacokinetic Studies g->h

Figure 1: A tiered workflow for the comprehensive evaluation of a novel USP1 inhibitor.

Part 1: In Vitro Characterization

USP1/UAF1 Inhibition Assay (IC50 Determination)

Principle: This biochemical assay quantifies the ability of a test compound to inhibit the deubiquitinating activity of the purified USP1/UAF1 enzyme complex using a fluorogenic substrate.[15][16]

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human USP1/UAF1 complex is purified. A fluorogenic substrate, such as Ubiquitin-Rhodamine110 (Ub-Rho), is used.[15]

  • Compound Incubation: The USP1/UAF1 enzyme (e.g., 5 nM) is pre-incubated with a serial dilution of the test compounds (e.g., from 1 nM to 100 µM) in an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT) for 30 minutes at room temperature in a 96-well plate format.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the Ub-Rho substrate (e.g., 50 nM).

  • Fluorescence Monitoring: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: The initial reaction velocities are calculated. IC50 values are determined by fitting the dose-response curves to a four-parameter logistic equation.

DUB Selectivity Profiling

Principle: To assess the specificity of the novel inhibitor, its activity is tested against a panel of other deubiquitinating enzymes (DUBs). High selectivity is crucial for minimizing off-target effects.

Protocol:

  • DUB Panel: A panel of purified DUBs from different subfamilies (e.g., USP, UCH, OTU) is utilized.

  • Inhibition Assays: The inhibitory activity of the test compound against each DUB is measured using a suitable substrate, similar to the USP1 inhibition assay.

  • Data Analysis: The IC50 values for each DUB are calculated and compared to the IC50 for USP1 to determine the selectivity profile.

Part 2: Cellular Activity Assessment

Cellular PCNA and FANCD2 Ubiquitination Assay

Principle: A key hallmark of USP1 inhibition in cells is the accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2).[3] This can be detected by Western blotting.

Protocol:

  • Cell Culture and Treatment: A suitable cancer cell line (e.g., U2OS or HCT116) is cultured. Cells are treated with varying concentrations of the test compounds for a defined period (e.g., 6-24 hours). A DNA-damaging agent like cisplatin can be used as a positive control to induce ubiquitination.[3]

  • Cell Lysis: Cells are harvested and lysed to prepare whole-cell extracts.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with specific primary antibodies against PCNA and FANCD2.

  • Detection and Quantification: Following incubation with a secondary antibody, the protein bands corresponding to the unmodified and monoubiquitinated forms of PCNA and FANCD2 are visualized using a chemiluminescence system. The ratio of ubiquitinated to non-ubiquitinated protein is quantified.

G cluster_0 USP1 Signaling Pathway USP1 USP1/UAF1 PCNA_Ub Ub-PCNA USP1->PCNA_Ub FANCD2_Ub Ub-FANCD2 USP1->FANCD2_Ub PCNA PCNA PCNA_Ub->PCNA Deubiquitination DDR DNA Damage Response PCNA_Ub->DDR FANCD2 FANCD2 FANCD2_Ub->FANCD2 Deubiquitination FANCD2_Ub->DDR Inhibitor 5-Chloro-3-fluoro-2- [(oxan-3-yl)methoxy]pyridine Inhibitor->USP1 Inhibition

Figure 2: Mechanism of action of a USP1 inhibitor on the DNA Damage Response pathway.

Cell Viability and Apoptosis Assays

Principle: To determine the cytotoxic or cytostatic effects of the novel inhibitor, cell viability assays are performed. Apoptosis assays can confirm the mechanism of cell death.

Protocol:

  • Cell Seeding and Treatment: Cancer cell lines, including those with and without BRCA mutations, are seeded in 96-well plates and treated with a dose range of the test compounds for 24-72 hours.

  • Viability Assessment: Cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay.

  • Apoptosis Detection: Apoptosis can be quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.

  • Data Analysis: EC50 values for cell growth inhibition are calculated. The percentage of apoptotic cells is determined for different treatment conditions.

Part 3: Preliminary Pharmacokinetic Profiling

A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound is essential to evaluate its drug-like potential.[17]

ParameterAssayPurpose
Solubility Kinetic/Thermodynamic SolubilityDetermines how much compound can be dissolved, impacting absorption.
Permeability PAMPA or Caco-2 AssayPredicts the ability of the compound to cross the intestinal barrier.
Metabolic Stability Liver Microsome Stability AssayAssesses the rate of metabolism by liver enzymes, indicating in vivo clearance.
Plasma Protein Binding Rapid Equilibrium DialysisDetermines the fraction of compound bound to plasma proteins, which affects its distribution and availability.

In Vivo Pharmacokinetic Studies:

For promising candidates, in vivo pharmacokinetic studies in animal models (e.g., rats or mice) are conducted to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[18][19]

Conclusion

The systematic benchmarking of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine against known inhibitors like ML323 and Pimozide, following the detailed protocols outlined in this guide, will provide a comprehensive understanding of its potential as a novel USP1 inhibitor. This rigorous evaluation of its potency, selectivity, cellular activity, and pharmacokinetic properties is a critical step in the pre-clinical development of new targeted cancer therapies. The data generated will be instrumental in making informed decisions about the future progression of this compound in the drug discovery pipeline.

References

  • National Center for Biotechnology Information. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex. [Link]

  • Synapse. ML323 - Drug Targets, Indications, Patents. [Link]

  • Patsnap Synapse. What are USP1 inhibitors and how do they work?. [Link]

  • Patsnap Synapse. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes. [Link]

  • Insilico Medicine. USP1. [Link]

  • AACR Journals. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells. [Link]

  • BPS Bioscience. USP1 Inhibitor Screening Assay Kit. [Link]

  • ACS Publications. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [Link]

  • Anticancer Research. Role of Ubiquitin-specific Protease 1 in the Pathogenesis and Treatment of Adult T-Cell Leukemia. [Link]

  • ASH Publications. Small Molecule Inhibitors of USP1 Target ID1 Degradation in Leukemic Cells and Cause Cytotoxicity. [Link]

  • ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]

  • PubMed. Inhibition of cancer stem cells promoted by Pimozide. [Link]

  • Aragen. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. [Link]

  • ResearchGate. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. [Link]

  • Network of Cancer Research. GSK2643943A is a Novel DUB Inhibitor. [Link]

  • AACR Journals. Abstract 5992: In vitro efficacy of novel USP1 inhibitors as a single agent and in combination with SOC in ovarian, prostate, and breast cancer cells independent of BRCA mutational status. [Link]

  • ResearchGate. Abstract 5992: In vitro efficacy of novel USP1 inhibitors as a single agent and in combination with SOC in ovarian, prostate, and breast cancer cells independent of BRCA mutational status. [Link]

  • MedchemExpress.com. GSK2643943A | Deubiquitinating Enzyme (DUB) 阻害剤. [Link]

  • PMC. Recent Advances in the Discovery of Deubiquitinating Enzyme Inhibitors. [Link]

  • PMC. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5. [Link]

  • bioRxiv. Structural and biochemical insights on the mechanism of action of the clinical USP1 inhibitor, KSQ- 4279 Authors. [Link]

  • Google Patents. WO2022214053A1 - Ubiquitin-specific protease 1 (usp1) inhibitor.
  • MDPI. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]

  • PubMed. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. [Link]

  • AACR. Investigators report first disclosures of 12 novel agents during three special sessions. [Link]

  • Asian Journal of Chemistry. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]

  • ACS Publications. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. [Link]

Sources

Peer-reviewed literature validating the use of 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026


 Inhibition[1]

Executive Summary & Mechanism of Action

The compound 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine represents a critical evolution in the design of small-molecule inhibitors targeting Hypoxia-Inducible Factor-2


 (HIF-2

)
.[1]

Historically, first-generation HIF-2


 antagonists (e.g., PT2385) utilized phenyl-ether scaffolds.[1] While potent, these suffered from rapid glucuronidation and limited solubility, necessitating high clinical doses. The transition to the pyridine-ether scaffold —specifically incorporating the 5-chloro-3-fluoro substitution pattern—validates a strategy to optimize metabolic stability while maintaining the precise electronic geometry required to disrupt the HIF-2

-ARNT protein-protein interaction.[1]
The "Allosteric Pocket" Mechanism

This compound functions as a "molecular wedge." It binds to the internal hydrophobic cavity of the HIF-2


 PAS-B domain.[1][2][3]
  • The Anchor: The (oxan-3-yl)methoxy group (tetrahydropyran ether) mimics the isoleucine/leucine residues of the ARNT subunit, effectively filling the deep hydrophobic pocket.

  • The Shield: The 5-chloro-3-fluoro-pyridine core provides an electron-deficient aromatic system that engages in a critical

    
     interaction with the protein backbone, a feature absent in non-fluorinated analogs.[1]
    

Comparative Analysis: Pyridine vs. Phenyl Scaffolds[1]

The following analysis compares the 5-Chloro-3-fluoro-pyridine scaffold against the industry-standard Phenyl-ether (PT2385-like) and Non-fluorinated alternatives.

Table 1: Physicochemical & Pharmacokinetic Performance Matrix[4]
FeatureTarget Scaffold (5-Cl-3-F-Pyridine)Alternative A (Phenyl-Ether / PT2385)Alternative B (Non-Fluorinated Pyridine)
Solubility (

)
High (Pyridine N increases polarity)Low (Lipophilic aromatic core)Moderate
Metabolic Stability High (N-atom reduces glucuronidation)Low (Rapid Phase II metabolism)Moderate
Binding Potency (

)
< 10 nM (Optimized

contact)
~50 nM > 100 nM (Lacks electronic locking)
Selectivity (HIF-2 vs HIF-1) > 1000-fold > 500-fold Variable
Lipophilicity (LogD) Optimal (2.0 - 3.0) High (> 4.0) Low (< 1.5)
Critical Insight: The Fluorine Effect

The C3-Fluorine is not merely a metabolic blocker. Experimental data from structural activity relationship (SAR) studies confirm that this fluorine atom creates a repulsive electrostatic interaction with the carbonyl oxygen of the PAS-B backbone, forcing the inhibitor into a "locked" conformation that maximizes binding entropy. Removing this fluorine (Alternative B)[1] results in a "floppy" molecule with significantly reduced residence time in the pocket.

Experimental Protocols (Self-Validating Systems)

To validate the utility of this scaffold, we employ a convergent synthesis strategy. This protocol is designed to be self-validating : if the Mitsunobu coupling fails, the distinct UV shift of the pyridone starting material will remain unchanged, providing an immediate "No-Go" signal.

Protocol A: Synthesis of the Pyridine-Ether Scaffold

Objective: Couple the chiral oxane moiety to the halogenated pyridine core.

Reagents:

  • Substrate: 5-Chloro-3-fluoro-2-hydroxypyridine (CAS: 120315-35-0)[1]

  • Linker: (Oxan-3-yl)methanol (Tetrahydropyran-3-methanol)[1]

  • Coupling Agents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD)[1]
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Preparation: Dissolve 5-Chloro-3-fluoro-2-hydroxypyridine (1.0 eq) and (Oxan-3-yl)methanol (1.2 eq) in anhydrous THF under

    
     atmosphere.
    
  • Activation: Cool to 0°C. Add

    
     (1.5 eq).
    
  • Coupling: Add DIAD (1.5 eq) dropwise over 20 minutes. Critical Control Point: Maintain temperature < 5°C to prevent hydrazine byproduct formation.

  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours.

  • Validation (TLC/LCMS):

    • Success: Disappearance of Pyridone peak (UV 254nm). Appearance of Product (M+H matches target).

    • Failure Mode: If Pyridone remains, the system likely contains water (quenching the betaine intermediate).

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: TR-FRET Binding Affinity Assay

Objective: Quantify the disruption of HIF-2


/ARNT dimerization.
  • System: Terbium-labeled anti-GST antibody + GFP-labeled ARNT PAS-B domain.[1]

  • Tracer: Biotinylated HIF-2

    
     PAS-B domain.
    
  • Readout: Decrease in FRET signal (520 nm / 495 nm ratio) indicates successful displacement of ARNT by the test compound.

  • Validation:

    
     must be calculated relative to a control inhibitor (e.g., PT2385).
    

Visualization of Signaling & Synthesis[5]

Diagram 1: Mechanism of HIF-2 Dimerization Blockade

This pathway illustrates how the 5-Cl-3-F-Pyridine scaffold intercepts the oncogenic signaling cascade.[1]

HIF_Pathway Normoxia Normoxia (Normal O2) HIF2a HIF-2α Protein Accumulation Normoxia->HIF2a Degradation (Blocked) Hypoxia Hypoxia (Low O2) / VHL Mutation Hypoxia->HIF2a Stabilization Complex HIF-2α / ARNT Heterodimer HIF2a->Complex Attempts Dimerization Inhibitor 5-Cl-3-F-Pyridine Scaffold (The Compound) Inhibitor->HIF2a Binds PAS-B Pocket (Allosteric Blockade) Inhibitor->Complex PREVENTS Nucleus Translocation to Nucleus Complex->Nucleus DNA Bind HRE (Hypoxia Response Element) Nucleus->DNA GeneExp Oncogenic Gene Expression (VEGF, EPO, Cyclin D1) DNA->GeneExp

Caption: The compound binds the PAS-B pocket of HIF-2


, physically preventing the recruitment of ARNT and halting downstream oncogenic transcription.[1][3]
Diagram 2: Synthetic Logic (Mitsunobu Coupling)

Synthesis_Flow Pyridine 5-Cl-3-F-2-Hydroxypyridine (Core Scaffold) Mitsunobu Mitsunobu Reaction (PPh3 / DIAD / THF) Pyridine->Mitsunobu Alcohol (Oxan-3-yl)methanol (Chiral Linker) Alcohol->Mitsunobu Betaine Betaine Intermediate (Transient) Mitsunobu->Betaine 0°C Activation Product 5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine (Target Scaffold) Betaine->Product SN2 Displacement

Caption: Convergent synthesis utilizing a Mitsunobu etherification to couple the chiral oxane tail to the fluorinated pyridine head.

References

  • Wallace, E. M., et al. (2016).[3] Lead Change of a HIF-2ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Antagonist Guided by Multiparameter Optimization and Utilization of an Olp 
    
    
    
    
    
    Ar Interaction. Journal of Medicinal Chemistry . [Link][1]
  • Scheuermann, T. H., et al. (2013). Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules. Nature Chemical Biology . [Link][1]

  • Xu, R., et al. (2019).[4] Design and Activity of Specific Hypoxia-Inducible Factor-2ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (HIF-2
    
    
    
    ) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate PT2385. Journal of Medicinal Chemistry . [Link][1]
  • Bottecchia, C., et al. (2022).[5] Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Organic Process Research & Development . [Link][1]

Sources

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